molecular formula C10H5Cl2FO3 B12594504 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- CAS No. 647832-02-8

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)-

Katalognummer: B12594504
CAS-Nummer: 647832-02-8
Molekulargewicht: 263.05 g/mol
InChI-Schlüssel: RJMRDYYZIAFOFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is a chemical compound with the molecular formula C10H5Cl2FO3 It is a derivative of furanone, characterized by the presence of chlorine and fluorine atoms attached to the furanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- typically involves the reaction of 3-fluorophenol with a suitable chlorinated furanone precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated furanone derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less halogenated furanones. Substitution reactions result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products, such as polymers and agrochemicals.

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(5H)-Furanone, 3,4-dichloro-5-(4-fluorophenoxy)
  • 2(5H)-Furanone, 3,4-dichloro-5-(2-fluorophenoxy)
  • 2(5H)-Furanone, 3,4-dichloro-5-(3-chlorophenoxy)

Uniqueness

2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to its similar compounds.

Eigenschaften

CAS-Nummer

647832-02-8

Molekularformel

C10H5Cl2FO3

Molekulargewicht

263.05 g/mol

IUPAC-Name

3,4-dichloro-2-(3-fluorophenoxy)-2H-furan-5-one

InChI

InChI=1S/C10H5Cl2FO3/c11-7-8(12)10(16-9(7)14)15-6-3-1-2-5(13)4-6/h1-4,10H

InChI-Schlüssel

RJMRDYYZIAFOFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)OC2C(=C(C(=O)O2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.